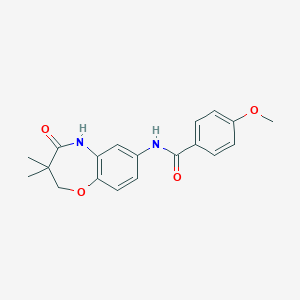

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methoxybenzamide

Description

The compound N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methoxybenzamide belongs to the benzoxazepin class of heterocyclic molecules, characterized by a fused benzene ring and an oxazepine moiety. Its structure comprises a 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin core substituted at the 7-position with a 4-methoxybenzamide group. This substitution imparts distinct physicochemical properties, including hydrogen-bonding capabilities via the methoxy and amide functionalities .

Crystallographic analysis of such compounds often employs software like SHELX, which is widely used for small-molecule refinement and structure determination .

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-19(2)11-25-16-9-6-13(10-15(16)21-18(19)23)20-17(22)12-4-7-14(24-3)8-5-12/h4-10H,11H2,1-3H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISKDGYPKLAKPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)NC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzoxazepine Core: This step involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable carbonyl compound under acidic or basic conditions to form the benzoxazepine ring.

Introduction of the Dimethyl Group: The dimethyl group can be introduced via alkylation reactions using reagents like methyl iodide or dimethyl sulfate.

Attachment of the Methoxybenzamide Moiety: This step involves the coupling of the benzoxazepine core with 4-methoxybenzoyl chloride in the presence of a base like triethylamine or pyridine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methoxybenzamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Substituent Comparisons

Key structural analogs share the benzoxazepin core but differ in substituents, influencing molecular interactions and properties. Below is a comparative table:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | ChemSpider ID |

|---|---|---|---|---|

| N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methoxybenzamide (Target) | C₁₉H₂₀N₂O₄ | 340.38 | 4-methoxybenzamide | Not Available |

| N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,6-difluorobenzamide | C₂₀H₂₀F₂N₂O₃ | 374.39 | 2,6-difluorobenzamide, 5-ethyl | 20972873 |

| N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenyl)acetamide | C₂₂H₂₆N₂O₄ | 382.45 | 2-(4-methoxyphenyl)acetamide, 5-ethyl | 921543-12-6 |

Key Observations:

Substituent Effects on Polarity: The target compound’s 4-methoxybenzamide group enhances polarity compared to the 2,6-difluorobenzamide analog (), which may increase solubility in polar solvents .

Hydrogen-Bonding Patterns: The methoxy group in the target compound acts as a hydrogen-bond acceptor, while the amide group participates in both donor and acceptor interactions. In contrast, fluorine substituents () engage in weaker C–F···H bonds, altering crystal packing .

Molecular Weight and Bioavailability :

Crystallographic and Computational Insights

The SHELX software suite () is critical for resolving the crystal structures of benzoxazepin derivatives. For example:

- Ethyl-substituted analogs () likely exhibit distinct torsion angles due to steric effects from the ethyl group, influencing conformational stability .

- Hydrogen-bond networks in the target compound could form cyclic motifs (e.g., R₂²(8) patterns) via amide and methoxy interactions, as described in graph set analysis ().

Implications for Further Research

While structural data for the target compound are inferred from analogs, experimental studies using SHELX for crystallography () and hydrogen-bond analysis () are recommended. Comparative studies on solubility, stability, and biological activity would clarify functional differences arising from substituent variations.

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methoxybenzamide is a complex organic compound characterized by its unique benzoxazepine structure. This compound has garnered attention for its potential therapeutic applications and biological activities. Below is a detailed exploration of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H26N2O4. The compound features a tetrahydrobenzo[b][1,4]oxazepine ring system which contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 382.4528 g/mol |

| CAS Number | 921791-39-1 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various biological pathways. The oxazepine ring system facilitates these interactions by providing a suitable environment for binding to target sites.

Potential Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation: It could modulate receptor activity leading to downstream effects on cellular processes.

Therapeutic Applications

Research indicates that this compound may exhibit:

- Antitumor Activity: Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.

- Anti-inflammatory Effects: Its structural properties may contribute to anti-inflammatory responses.

Synthesis and Testing

The synthesis of this compound typically involves multi-step organic reactions. One common method includes cyclization of precursors followed by functional group modifications.

Example Study

In a study evaluating the compound's efficacy against cancer cell lines:

- Cell Line Tested: CCRF-CEM leukemia cells.

- Findings: The compound demonstrated significant cytotoxicity with an IC50 value lower than 10 µg/mL in certain derivatives .

Comparative Analysis with Other Compounds

| Compound Name | IC50 (µg/mL) | Activity Type |

|---|---|---|

| N-(3,3-dimethyl-4-oxo... - 4-methoxybenzamide | <10 | Antitumor |

| 4-amino analogues of tetrahydrofolic acid | >20 | Inactive |

| Other benzoxazepine derivatives | Varies | Varies (antiviral/antitumor) |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methoxybenzamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves multistep reactions, including cyclization and amidation. For example, benzoxazepin derivatives are often synthesized via condensation of hydroxylamine derivatives with carbonyl-containing intermediates under anhydrous conditions. Evidence from similar compounds (e.g., benzothiazepines) highlights the use of catalysts like DBU (1,8-diazabicycloundec-7-ene) in polar aprotic solvents (DMF or acetonitrile) at elevated temperatures (20–125°C) to achieve yields >85% . Optimization of reaction time, temperature, and stoichiometry is critical to suppress side reactions, such as over-oxidation or hydrolysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming regiochemistry and substituent positions. For instance, methoxy groups (-OCH3) typically resonate at δ 3.7–3.9 ppm in 1H NMR, while aromatic protons show splitting patterns dependent on substitution .

- HRMS : Validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Identifies functional groups like amides (C=O stretch ~1650 cm⁻¹) and ethers (C-O stretch ~1250 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in structurally related N-cyclohexylbenzamide derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR or fluorescence intensity variations)?

- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism) or solvent effects. For example, fluorescence intensity in benzamide derivatives can vary due to aggregation-induced emission (AIE) or solvent polarity. To address this:

- Perform variable-temperature NMR to detect tautomeric equilibria.

- Use deuterated solvents with controlled pH to stabilize specific conformers.

- Compare experimental data with computational simulations (DFT or TD-DFT) to validate electronic transitions .

Q. What strategies optimize the compound’s stability under physiological conditions for in vitro studies?

- Methodological Answer :

- pH Stability : Test degradation kinetics in buffers (pH 1–10) using HPLC. Benzoxazepin-4-one derivatives are prone to hydrolysis under acidic/basic conditions; lyophilization or encapsulation in cyclodextrins may improve stability .

- Light Sensitivity : Conduct photostability studies (ICH Q1B guidelines) with UV-Vis monitoring.

- Thermal Analysis : DSC/TGA identifies phase transitions and decomposition temperatures .

Q. How can computational modeling predict the compound’s binding affinity for target proteins (e.g., kinases or GPCRs)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites. The 4-methoxybenzamide moiety may engage in hydrogen bonding with catalytic residues.

- MD Simulations : Assess binding stability over 100-ns trajectories (AMBER or GROMACS).

- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoxazepin ring) with bioactivity data from analogous compounds .

Experimental Design & Data Analysis

Q. What experimental controls are critical when evaluating the compound’s biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) and solvent-only blanks.

- Dose-Response Curves : Use 8–12 concentration points (IC50 determination) with triplicate measurements.

- Counter-Screens : Test against off-target proteins to rule out nonspecific binding .

Q. How can researchers address low yields in the final amidation step of the synthesis?

- Methodological Answer :

- Activation of Carboxylic Acids : Replace EDCl/HOBt with more efficient coupling agents like HATU or PyBOP.

- Solvent Optimization : Switch from DMF to dichloromethane (DCM) or THF to reduce side reactions.

- Purification : Use preparative HPLC with C18 columns or silica gel chromatography (hexane/EtOAc gradient) .

Tables of Key Data

Table 1: Spectroscopic Signatures of Key Functional Groups

| Functional Group | NMR (δ ppm) | IR (cm⁻¹) |

|---|---|---|

| Amide (C=O) | 168–170 (13C) | 1640–1680 |

| Methoxy (-OCH3) | 3.7–3.9 (1H) | 1240–1270 |

| Benzoxazepin-4-one | 170–175 (13C) | 1720–1750 |

Table 2: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | ↑ Yield by 15–20% |

| Catalyst (DBU) | 1.2 equiv. | Prevents racemization |

| Solvent (DMF) | Anhydrous | ↑ Reaction rate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.